molecular formula C10H8BrNO2S B14912043 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid

2-((6-Bromo-1H-indol-3-yl)thio)acetic acid

Cat. No.: B14912043
M. Wt: 286.15 g/mol
InChI Key: CYUQDARQNMQASA-UHFFFAOYSA-N
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Description

2-((6-Bromo-1H-indol-3-yl)thio)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications. The presence of a bromine atom at the 6-position of the indole ring and a thioacetic acid group at the 3-position makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Thioacetic Acid Introduction: The brominated indole is then reacted with thioacetic acid or its derivatives under basic conditions to introduce the thioacetic acid group at the 3-position of the indole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromo-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of 2-((1H-indol-3-yl)thio)acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-((1H-indol-3-yl)thio)acetic acid.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-Bromo-1H-indol-3-yl)thio)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating various biochemical pathways. The presence of the bromine atom and thioacetic acid group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-indole-3-acetic acid: Similar structure but lacks the thioacetic acid group.

    2-((1H-indol-3-yl)thio)acetic acid: Similar structure but lacks the bromine atom.

    Indole-3-acetic acid: A well-known plant hormone with a simpler structure.

Uniqueness

2-((6-Bromo-1H-indol-3-yl)thio)acetic acid is unique due to the presence of both the bromine atom and thioacetic acid group, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

2-[(6-bromo-1H-indol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H8BrNO2S/c11-6-1-2-7-8(3-6)12-4-9(7)15-5-10(13)14/h1-4,12H,5H2,(H,13,14)

InChI Key

CYUQDARQNMQASA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2SCC(=O)O

Origin of Product

United States

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